1-Cyclopropoxy-3-isopropyl-2-(trifluoromethyl)benzene
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Overview
Description
1-Cyclopropoxy-3-isopropyl-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a cyclopropoxy group, an isopropyl group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Cyclopropoxy-3-isopropyl-2-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, followed by the introduction of the trifluoromethyl group. The reaction conditions typically require the use of strong bases and specific catalysts to ensure high yields and selectivity. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process efficiently .
Chemical Reactions Analysis
1-Cyclopropoxy-3-isopropyl-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropoxy-3-isopropyl-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-3-isopropyl-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. The cyclopropoxy and isopropyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
1-Cyclopropoxy-3-isopropyl-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Cyclopropoxy-3-isopropyl-5-(trifluoromethyl)benzene: This compound has a similar structure but with the trifluoromethyl group positioned differently on the benzene ring.
1-Cyclopropoxy-3-isopropoxy-2-(trifluoromethyl)benzene: This compound has an additional isopropoxy group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C13H15F3O |
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Molecular Weight |
244.25 g/mol |
IUPAC Name |
1-cyclopropyloxy-3-propan-2-yl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H15F3O/c1-8(2)10-4-3-5-11(17-9-6-7-9)12(10)13(14,15)16/h3-5,8-9H,6-7H2,1-2H3 |
InChI Key |
NWMYXZNPDBVGRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)OC2CC2)C(F)(F)F |
Origin of Product |
United States |
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